molecular formula C8H8O4 B2694904 Methyl 4-formyl-5-methyl-2-furancarboxylate CAS No. 7039-85-2

Methyl 4-formyl-5-methyl-2-furancarboxylate

Cat. No. B2694904
CAS RN: 7039-85-2
M. Wt: 168.148
InChI Key: LJIHJAZSANRVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07196089B2

Procedure details

Acetic acid 1,1-diacetoxy-3-oxo-1λ5-ioda-2-oxa-indan-1-yl ester (Dess-Martin reagent) (549 mg, 1.293 mmoles) in dry dichloromethane was added to a solution of 4-hydroxymethyl-5-methyl-furan-2-carboxylic acid methyl ester (16) (200 mg, 1.176 mmoles) in dry dichloromethane (9 ml) with cooling to 0° C. under an argon atmosphere. After stirring for 20 minutes, the mixture was diluted with diethyl ether (40 ml) and was poured into saturated aqueous sodium bicarbonate (30 ml) containing sodium thiosulphate pentahydrate (4 g) and agitated vigorously for 5 minutes. The organic phase was washed with saturated aqueous sodium bicarbonate (40 ml), water (50 ml) and brine (50 ml) and dried. After removal of the solvent, the residue was purified by flash chromatography, using petrol/diethyl ether 4:1 v/v as eluent, to afford compound 157(140 mg) as a white solid.
Quantity
549 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OI1(OC(=O)C)(OC(=O)C)C2C(=CC=CC=2)C(=O)O1)(=O)C.[CH3:23][O:24][C:25]([C:27]1[O:28][C:29]([CH3:34])=[C:30]([CH2:32][OH:33])[CH:31]=1)=[O:26].C(=O)(O)[O-].[Na+].O.O.O.O.O.S([O-])([O-])(=O)=S.[Na+].[Na+]>ClCCl.C(OCC)C>[CH3:23][O:24][C:25]([C:27]1[O:28][C:29]([CH3:34])=[C:30]([CH:32]=[O:33])[CH:31]=1)=[O:26] |f:2.3,4.5.6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
549 mg
Type
reactant
Smiles
C(C)(=O)OI1(OC(C2=CC=CC=C12)=O)(OC(C)=O)OC(C)=O
Name
Quantity
200 mg
Type
reactant
Smiles
COC(=O)C=1OC(=C(C1)CO)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
9 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
O.O.O.O.O.S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
agitated vigorously for 5 minutes
Duration
5 min
WASH
Type
WASH
Details
The organic phase was washed with saturated aqueous sodium bicarbonate (40 ml), water (50 ml) and brine (50 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC(=O)C=1OC(=C(C1)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.